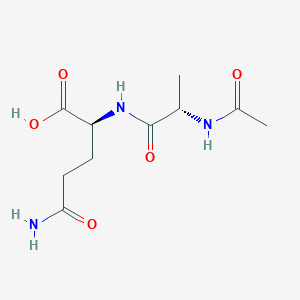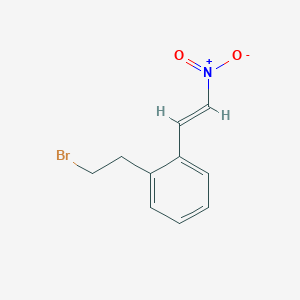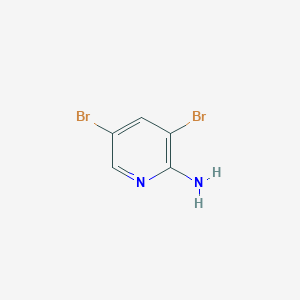
(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid
Overview
Description
(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid, more commonly known as Acetyl-L-carnitine (ALCAR), is an important molecule found in the body, and is known for its ability to metabolize fatty acids in the mitochondria of cells. ALCAR is an essential component of the Krebs cycle, which is responsible for producing energy in the form of ATP. It is also involved in the synthesis of fatty acids, amino acids, and other important compounds in the body. ALCAR has been studied extensively for its potential therapeutic applications, and has been found to be beneficial in a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, and depression.
Scientific Research Applications
Synthesis for Medical Imaging
(S)-2-((S)-2-Acetamido-propanamido)-5-amino-5-oxopentanoic acid is utilized in the synthesis of compounds for medical imaging, specifically positron emission tomography (PET) imaging of tumors. A study describes an efficient synthesis protocol for a related compound, which acts as a precursor for PET radiotracer [18F]FPGLN, used in tumor imaging. This demonstrates the compound's relevance in advancing diagnostic imaging techniques (Liu, Tang, Nie, Jiang, & Tang, 2017).
Precursor in Biosynthesis of Biologically Active Porphyrins
The compound serves as a precursor in the biosynthesis of biologically active porphyrins, which are central to processes like photosynthesis, oxygen transport, and electron transport. This highlights its importance in understanding and potentially manipulating these critical biological pathways (Shrestha‐Dawadi & Lugtenburg, 2003).
Intermediate in Synthesis of Natural and Nonnatural α-Amino Acids
This compound is also used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives. Its utility in this area showcases its versatility and significance in the synthesis of a wide range of biologically relevant molecules (Burger, Rudolph, Neuhauser, & Gold, 1992).
Constituent in Toxin Synthesis
The L-form of a related compound, 2-amino-5-phenylpentanoic acid, is a constituent amino acid in AM-toxins. Understanding its role in toxin synthesis can contribute to insights into pathogenic mechanisms and potential therapeutic interventions (Shimohigashi, Lee, & Izumiya, 1976).
Synthesis of Biobased Chemicals
It is involved in the synthesis of biobased chemicals, such as succinonitrile, from glutamic acid and glutamine. This application is crucial in developing sustainable and environmentally friendly chemical production methods (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Development of Fluorescent Probes
The compound is instrumental in the development of fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples. This application is particularly significant for environmental monitoring and pollution detection (Houdier, Perrier, Defrancq, & Legrand, 2000).
Mechanism of Action
Target of Action
Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells . It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase . The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen .
Mode of Action
The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function . The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine . Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance .
Biochemical Pathways
Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes . Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions . It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation .
Pharmacokinetics
The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body
Result of Action
This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function .
Action Environment
The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH . Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual .
Biochemical Analysis
Biochemical Properties
Ac-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with enzymes such as α-amino acid ester acyltransferase, which is expressed in Escherichia coli for the production of Ac-Ala-Gln-OH . This interaction is crucial for the high enzyme activity and continuous production of Ac-Ala-Gln-OH .
Cellular Effects
Ac-Ala-Gln-OH has profound effects on various types of cells and cellular processes. For instance, in the mouse myoblast cell line C2C12, Ac-Ala-Gln-OH supplementation can promote differentiation ability and facilitate the proliferation of injured cells . It also influences cell function by partially restoring the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .
Molecular Mechanism
The molecular mechanism of Ac-Ala-Gln-OH involves its interaction with biomolecules and its influence on gene expression. Ac-Ala-Gln-OH supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of Ac-Ala-Gln-OH show changes in laboratory settings. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ac-Ala-Gln-OH, achieving a productivity of 2.79 mg/(min*mL-CV) without intermittent time .
Dosage Effects in Animal Models
The effects of Ac-Ala-Gln-OH vary with different dosages in animal models. In a study involving dogs with parvoviral enteritis, oral administration of Ac-Ala-Gln-OH improved survival without causing adverse effects .
Metabolic Pathways
Ac-Ala-Gln-OH is involved in several metabolic pathways. It interacts with enzymes such as α-amino acid ester acyltransferase for its production . It also plays a role in the metabolism of glutamine, which is the most abundant free amino acid in muscle and a major source of energy and nitrogen for biosynthesis .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLJDWBMKIZEF-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121574-43-4 | |
| Record name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)


![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)


